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Compound of Interest

Compound Name: Sofigatran

Cat. No.: B069435

An examination of post-marketing surveillance and real-world evidence confirms the
foundational findings of the RE-LY trial, supporting the efficacy and safety profile of dabigatran
in patients with non-valvular atrial fibrillation (NVAF). This guide provides a comprehensive
comparison of dabigatran with warfarin, drawing upon data from the pivotal RE-LY trial and
subsequent independent validation studies.

The Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial was a landmark
study that demonstrated dabigatran's efficacy and safety against warfarin for stroke prevention
in NVAF.[1][2] Specifically, the trial showed that dabigatran 150 mg twice daily was more
effective than warfarin in preventing stroke and systemic embolism, with similar rates of major
bleeding, while the 110 mg dose had similar rates of stroke and systemic embolism but lower
rates of major bleeding compared to warfarin.[1][2] Following its approval, numerous
independent studies, including large-scale observational studies and meta-analyses, have
sought to validate these findings in real-world clinical practice.

This guide synthesizes the quantitative data from these key studies, outlines the methodologies
employed, and provides a visual representation of the validation process.

Data Presentation: RE-LY Trial vs. Real-World
Evidence

The following tables summarize the key efficacy and safety outcomes from the RE-LY trial and
subsequent real-world observational studies and meta-analyses, comparing dabigatran (both
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110 mg and 150 mg twice daily doses) with warfarin.

Table 1: Efficacy Outcomes - Stroke and Systemic Embolism

Dabigatran 110 mg vs.
Warfarin (Hazard

Dabigatran 150 mg vs.
Warfarin (Hazard

Study/Analysis ) ) ] ) ) )
Ratio/Relative Risk, 95% Ratio/Relative Risk, 95%
Cl) ClI)

RE-LY Trial 0.91 (0.74 - 1.11)[2] 0.66 (0.53 - 0.82)[2]

Real-World Meta-Analysis
(Romanelli et al., 2016)

Not separately analyzed

0.92 (0.84 - 1.01)[3][4]

Danish Nationwide Cohort
(Larsen et al., 2013)

Not significantly different

Not significantly different

Meta-Analysis (Carmo et al.,
2016)

Not separately analyzed

0.86 (0.74 - 0.99) (Ischemic
Stroke)[5]

Table 2: Safety Outcomes - Major Bleeding

Dabigatran 110 mg vs.
Warfarin (Hazard

Dabigatran 150 mg vs.
Warfarin (Hazard

Study/Analysis . . . . . .
Ratio/Relative Risk, 95% Ratio/Relative Risk, 95%
Cl) Cl)

RE-LY Trial 0.80 (0.69 - 0.93)[6] 0.93 (0.81 - 1.07)[6]

Danish Nationwide Cohort
(Larsen et al., 2013)

Not significantly different

Not significantly different

Meta-Analysis (Carmo et al.,
2016)

Not separately analyzed

0.79 (0.69 - 0.89)[5]

Table 3: Safety Outcomes - Intracranial Bleeding
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Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
Cl)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
Cl)

RE-LY Trial

0.31 (0.20 - 0.49)
(Hemorrhagic Stroke)[2]

0.26 (0.16 - 0.42)
(Hemorrhagic Stroke)[2]

Real-World Meta-Analysis
(Romanelli et al., 2016)

0.49 (Not further specified)

0.44 (0.34 - 0.59)[3][4]

Danish Nationwide Cohort
(Larsen et al., 2013)

aHR: 0.24 (0.08 - 0.56)[7]

aHR: 0.08 (0.01 - 0.40)[7]

Meta-Analysis (Carmo et al.,
2016)

Not separately analyzed

0.45 (0.38 - 0.52)[5]

Table 4: Safety Outcomes - Gastrointestinal Bleeding

Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
Cl)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
Cl)

RE-LY Trial

Not significantly different

1.50 (1.19 - 1.89)[3]

Real-World Meta-Analysis
(Romanelli et al., 2016)

Reduced or similar risk in

patients <75 years

1.23 (1.01 - 1.50)[3][4]

Danish Nationwide Cohort
(Larsen et al., 2013)

aHR: 0.60 (0.37 - 0.93)[7]

Not significantly different

Meta-Analysis (Carmo et al.,
2016)

Not separately analyzed

1.13 (1.00 - 1.28)[5]

Experimental Protocols

The independent validation of the RE-LY trial findings primarily comes from post-marketing
surveillance and real-world observational studies. The methodologies of these studies are
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designed to assess the effectiveness and safety of dabigatran in a broader, more diverse
patient population than that of a randomized controlled trial.

Post-Marketing Surveillance (PMS) Methodologies

Post-marketing surveillance utilizes several strategies to monitor the safety and efficacy of a
drug after it has been approved for public use.[7]

» Prospective Cohort Studies: These studies enroll patients who are newly prescribed
dabigatran and follow them over time to record clinical outcomes.[8] Data collected typically
includes patient demographics, comorbidities, concomitant medications, and the incidence of
events such as stroke, bleeding, and mortality.[8] A key example is a Japanese PMS study
that prospectively enrolled patients with NVAF starting dabigatran to assess its long-term
safety and effectiveness.[8]

o Retrospective Cohort Studies: These studies use existing data from large healthcare
databases, such as national patient registries or insurance claims databases.[3]
Researchers identify cohorts of patients who have been treated with dabigatran and a
comparator (usually warfarin) and compare their outcomes.

o Systematic Reviews and Meta-Analyses: These studies systematically identify, appraise, and
synthesize the results of multiple independent studies (often observational studies in the
case of post-marketing surveillance) to provide a more robust estimate of the treatment
effect.[3][5]

Key Methodological Components of Real-World Studies

o Patient Selection: Real-world studies typically have broader inclusion criteria than clinical
trials.[9] They often include patients who would have been excluded from the RE-LY trial,
such as those with a higher bleeding risk or more comorbidities.[9] For instance, a study
from the US Veterans Health Administration included patients with non-valvular atrial
fibrillation and a CHADS2 or CHA2DS2-VASc score of 21 who filled a dabigatran
prescription.[9]

o Data Sources: Data is often sourced from national health registries, electronic health
records, and insurance claims databases.[3]
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 Statistical Analysis: To minimize bias inherent in observational studies, researchers employ
advanced statistical techniques. A common and crucial method is propensity score matching
or weighting.[2] This technique aims to balance the baseline characteristics of the dabigatran
and warfarin groups to create a more comparable comparison, mimicking the randomization
of a clinical trial.[2] Cox proportional hazards models are then typically used to compare the
risk of outcomes between the treatment groups.[7]

Mandatory Visualization

The following diagram illustrates the logical flow from the initial RE-LY trial to its independent
validation through various real-world evidence approaches.
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Caption: Logical workflow from the RE-LY trial to its independent validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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